molecular formula C14H18Cl2N4 B2526927 2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride CAS No. 2060037-89-8

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride

Cat. No.: B2526927
CAS No.: 2060037-89-8
M. Wt: 313.23
InChI Key: WMTKHEFATSOLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with piperidine and pyridine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions: The pyrimidine core is then subjected to substitution reactions to introduce the piperidine and pyridine groups. This can be achieved using nucleophilic aromatic substitution (SNAr) reactions.

    Purification and Crystallization: The final product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)-4-(pyridin-2-yl)pyrimidine
  • 2-(Piperidin-4-yl)-4-(pyridin-4-yl)pyrimidine
  • 2-(Piperidin-4-yl)-4-(quinolin-3-yl)pyrimidine

Uniqueness

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-piperidin-4-yl-4-pyridin-3-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.2ClH/c1-2-12(10-16-6-1)13-5-9-17-14(18-13)11-3-7-15-8-4-11;;/h1-2,5-6,9-11,15H,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTKHEFATSOLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.